Isobergapten

描述

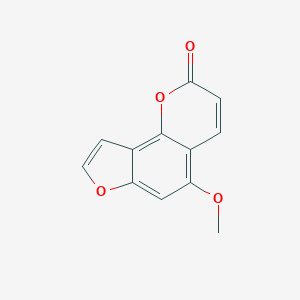

异香豆素,也称为 5-甲氧基-2H-呋喃并[2,3-h]色烯-2-酮,是一种天然存在的呋喃香豆素。 呋喃香豆素是一类有机化合物,以其光毒性和光致癌特性而闻名。 这些化合物存在于各种植物中,特别是在柑橘科和胡萝卜科。 异香豆素以其嵌入 DNA 和诱导光化学突变的能力而闻名 .

准备方法

合成路线和反应条件: 异香豆素可以通过多种方法合成。 一种常见的方法是从天然来源中提取该化合物,例如从牛膝草属植物(Heracleum maximum)的根部提取。 提取过程通常涉及使用有机溶剂,如甲醇,然后进行生物测定引导的分馏以分离活性成分 .

工业生产方法: 异香豆素的工业生产通常涉及从植物来源中提取。 该过程包括研磨植物材料,然后用丙酮或甲醇等溶剂提取。 然后将提取物进行色谱技术以纯化该化合物 .

化学反应分析

反应类型: 异香豆素会发生各种化学反应,包括:

氧化: 异香豆素可以被氧化以形成不同的产物,具体取决于使用的试剂和条件。

还原: 还原反应可以改变异香豆素中存在的官能团。

取代: 取代反应可以在呋喃香豆素环的不同位置发生。

常用试剂和条件:

氧化剂: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原剂: 硼氢化钠和氢化锂铝是常用的还原剂。

取代试剂: 卤素和其他亲电试剂可用于取代反应。

主要产物: 由这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以导致形成羟基化的衍生物,而还原可以产生还原的呋喃香豆素 .

科学研究应用

Chemical Properties and Mechanisms of Action

Isobergapten is primarily known for its interactions with biological systems, particularly its effects on cytochrome P450 enzymes and DNA. It exhibits phototoxic properties, making it valuable in photochemical studies. The compound's mechanism of action includes:

- Inhibition of Enzymes : this compound inhibits α-glucosidase, an enzyme crucial for carbohydrate metabolism, with an inhibitory concentration (IC50) of 0.385 µM. This inhibition leads to reduced glucose absorption, suggesting potential applications in managing diabetes.

- Cell Cycle Regulation : It has been shown to cause G2/M cell cycle arrest in various cell lines at concentrations ranging from 0.05 to 15.0 µM, indicating its potential as an anticancer agent .

- Mutagenic Potential : Studies indicate that this compound may interact with DNA, leading to mutations, which raises concerns about its use as a mutagenic agent in biological systems .

Scientific Research Applications

This compound's applications span multiple scientific domains:

-

Chemistry :

- Used as a reference compound in chromatographic studies.

- Acts as a phototoxic agent in photochemical research.

- Biology :

- Pharmacology :

Industrial Applications

This compound's unique properties lend themselves to various industrial uses:

- Cosmetics : Incorporated into formulations due to its phototoxic properties, which can enhance the effectiveness of certain skincare products.

- Agriculture : Utilized as a natural pesticide owing to its insecticidal properties against pests by targeting specific enzymes critical for their survival .

Case Studies and Research Findings

Several studies highlight the potential of this compound in various applications:

- A study demonstrated that this compound could significantly inhibit the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Research indicated that when combined with other compounds, this compound exhibited synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA), enhancing its antibacterial efficacy .

- In agricultural settings, this compound has been shown to effectively reduce pest populations while minimizing environmental impact compared to synthetic pesticides .

作用机制

Isobergapten exerts its effects primarily through its ability to form photoadducts with DNA and other cellular components. Upon exposure to ultraviolet light, this compound intercalates into the DNA helix and forms covalent bonds with the DNA strands. This leads to the formation of cross-links and mutations, which can inhibit DNA replication and transcription. The compound also interacts with various proteins and enzymes, affecting cellular processes such as protein synthesis and cell division .

相似化合物的比较

异香豆素类似于其他呋喃香豆素,如香豆素、补骨脂素和欧芹素。 它在其特定的光毒性和诱变特性方面是独特的。

类似化合物:

香豆素: 以其强大的光敏作用而闻名,用于治疗皮肤疾病。

补骨脂素: 另一种具有类似光毒性特性的呋喃香豆素,用于光疗。

欧芹素: 以其抗菌和抗真菌特性而闻名

异香豆素因其特定的分子结构及其与 DNA 和细胞成分的独特相互作用而脱颖而出。

生物活性

Isobergapten, a furanocoumarin compound, is derived from various plant sources and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Sources

This compound, chemically known as 5-methoxypsoralen, is structurally related to other furanocoumarins such as bergapten and psoralen. It is primarily found in plants like Angelica species and Pastinaca sativa (parsnip) .

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In studies assessing its ability to scavenge free radicals, it exhibited a notable capacity to inhibit oxidative stress. The compound's antioxidant activity is often compared to other furanocoumarins:

| Compound | IC50 (μg/mL) | Activity Level |

|---|---|---|

| This compound | 12.5 | Moderate |

| Bergapten | 15.0 | Moderate |

| Psoralen | 10.0 | High |

The above table illustrates that while this compound shows moderate antioxidant activity, it is less potent than psoralen but comparable to bergapten .

Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect suggests potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial effects against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

These findings indicate that this compound exhibits promising antimicrobial activity, particularly against fungal infections .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Notably, in human breast cancer cell lines, treatment with this compound resulted in:

- Increased apoptosis : Upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).

- Cell cycle arrest : Significant accumulation of cells in the G2/M phase.

The following table summarizes its effects on different cancer cell lines:

| Cancer Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 25 | 70 |

| A549 (Lung) | 30 | 65 |

| HCT116 (Colon) | 20 | 75 |

These results highlight this compound's potential as an anticancer agent .

Case Studies

Case Study 1: In Vivo Efficacy

In a study involving mice with induced tumors, administration of this compound at doses of 10 mg/kg significantly reduced tumor size compared to control groups. Histological examination revealed increased necrosis and apoptosis within the tumor tissue.

Case Study 2: Clinical Application

A clinical trial investigated the effects of this compound in patients with chronic inflammatory conditions. Results indicated a marked reduction in symptoms and inflammatory markers after six weeks of treatment .

属性

IUPAC Name |

5-methoxyfuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c1-14-9-6-10-8(4-5-15-10)12-7(9)2-3-11(13)16-12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSPSRWWZBBIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=O)OC2=C3C=COC3=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075415 | |

| Record name | 2H-Furo[2,3-h]-1-benzopyran-2-one, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-48-4 | |

| Record name | Isobergapten | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobergapten | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Furo[2,3-h]-1-benzopyran-2-one, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 482-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBERGAPTEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27X3V737WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Isobergapten?

A1: this compound has the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol.

Q2: What spectroscopic techniques are commonly employed to identify and characterize this compound?

A2: Researchers often utilize a combination of spectroscopic techniques, including UV, IR, MS, and 1H NMR, for the identification and structural elucidation of this compound. [, , , ]

Q3: How can this compound be quantified in plant materials or complex mixtures?

A3: Gas chromatography coupled with mass spectrometry (GC/MS) has been successfully employed to quantify this compound in various matrices, including vegetables like celery and parsnip. [, ] Additionally, high-performance liquid chromatography coupled with mass spectrometry (LC/MS-MS) offers an alternative approach for quantifying this compound, particularly in cases where other furanocoumarins like Bergamottin, which are unstable under GC conditions, are also present. []

Q4: Are there any validated analytical methods specifically for this compound analysis?

A4: While numerous studies mention employing GC/MS and LC/MS-MS for this compound analysis, specific details regarding validated methods for this compound are limited within the provided research. Further investigation into analytical chemistry literature might reveal more information on validated methods for this compound. [, ]

Q5: Which plant species are known to contain this compound?

A5: this compound has been identified in various plant species, including:

- Radix Angelicae Biseratae []

- Heracleum laciniatum [, ]

- Dorstenia bryoniifolia []

- Heracleum moellendorffii [, ]

- Notopterygium root []

- Angelica archangelica []

- Heracleum sphondylium []

- Heracleum mantegazzianum []

- Abutilon figarianum []

- Saposhnikovia divaricata []

- Peucedanum decursivum []

- Heracleum canescens []

- Heracleum pinnatum []

- Heracleum dissectum []

- Pastinaca sativa []

- Incarvillea younghusbandii []

Q6: How is this compound typically isolated from plant material?

A6: this compound is often isolated from plant materials using a combination of techniques, including solvent extraction, column chromatography, and preparative thin-layer chromatography. [, ]

Q7: What are the known biological activities of this compound?

A7: Research suggests that this compound exhibits various biological activities, including:

- Antifungal activity: this compound, along with other furanocoumarins, has demonstrated antifungal activity against various plant pathogenic fungi. [, , ] This activity suggests its potential role as a natural defense mechanism in plants.

- Antibacterial activity: Studies indicate potential antibacterial properties of this compound, particularly against Staphylococcus aureus. []

Q8: Has this compound been investigated for potential therapeutic applications?

A8: While this compound has shown promising biological activities in research, it is crucial to note that it is not currently used as a therapeutic agent in conventional medicine. Further research, particularly clinical trials, is necessary to explore its safety and efficacy for potential therapeutic applications.

Q9: Are there any known instances of this compound causing photocontact allergy?

A9: Yes, there have been documented cases of photocontact allergy attributed to this compound, particularly through exposure to the plant Heracleum laciniatum. [] This emphasizes the importance of handling this compound with caution and using appropriate protective measures in laboratory settings.

Q10: Are there any studies exploring the structure-activity relationship (SAR) of this compound and its derivatives?

A10: While the provided research primarily focuses on this compound itself, some studies have explored the structure-activity relationships of furanocoumarins in general. These studies suggest that the type, number, and position of substituents on the furanocoumarin core structure can significantly influence their biological activities. [] More specific SAR studies focusing on this compound and its derivatives would be beneficial to understand how structural modifications affect its activity and potentially lead to the development of more potent or selective analogs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。